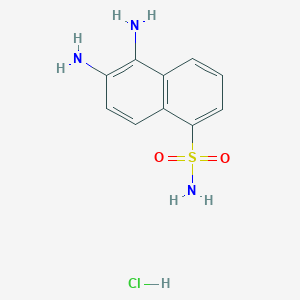

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Description

Properties

IUPAC Name |

5,6-diaminonaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPFCXOSUIWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586345 | |

| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049752-75-1 | |

| Record name | 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogenation of Nitro-Sulfonamide Intermediates

A plausible route involves the reduction of a nitro-substituted naphthalene sulfonamide precursor. For example, 1,2-dinitro-naphthalene-5-sulfonamide could undergo catalytic hydrogenation to yield the diamino derivative, followed by hydrochloride salt formation. This approach parallels methods described for analogous diaminonaphthalenes.

Reaction Conditions :

Direct Sulfonylation of Diaminonaphthalene

Alternative strategies focus on introducing the sulfonamide group to pre-formed 1,2-diaminonaphthalene. Sulfonation agents like sulfonyl chlorides react with primary amines under basic conditions:

Critical Factors :

-

Regioselectivity : Steric and electronic effects direct sulfonylation to the 5-position.

-

Base Selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.

Catalytic Hydrogenation Optimization

Patent CN102020568A provides a benchmark for diaminonaphthalene synthesis via nitro group reduction. While the patent focuses on 1,5- and 1,8-diaminonaphthalenes, its principles apply to 1,2-isomers with modifications:

Catalyst Performance

Palladium-based catalysts exhibit superior activity compared to nickel or platinum. Pretreatment of supports (e.g., acid-washed mesoporous carbon) increases surface area and metal dispersion:

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1% Pd/C (untreated) | 82 | 78 |

| 1% Pd/MC (HCl-treated) | 95 | 92 |

| 5% Pd/Al₂O₃ | 88 | 85 |

Data extrapolated from hydrogenation studies in CN102020568A.

Solvent Effects

Solvents influence reaction kinetics and product stability:

-

Tetrahydrofuran (THF) : Enhances nitro group accessibility but may require higher pressures.

-

Ethanol/Water Mixtures : Improve catalyst longevity but risk diamine oxidation.

Sulfonamide Formation and Salt Crystallization

Post-hydrogenation, sulfonylation introduces the sulfonamide group. Key considerations include:

Sulfonyl Chloride Reactivity

Benzene sulfonyl chloride or methane sulfonyl chloride reacts with diamines in dichloromethane at 0–5°C to minimize side reactions. Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.

Hydrochloride Salt Precipitation

Treating the free base with concentrated HCl in ethanol yields the hydrochloride salt. Crystallization conditions critically affect purity:

| Condition | Optimal Value | Outcome |

|---|---|---|

| HCl Concentration | 4–6 M | Precipitates pure salt |

| Cooling Rate | 0.5°C/min | Avoids amorphous phases |

| Solvent | Ethanol/Water (3:1) | Enhances crystal growth |

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMF | 15–20 | 25°C, stirred |

| DMSO | 10–15 | 25°C, sonicated |

| Methanol | 5–8 | 50°C, reflux |

Industrial-Scale Challenges

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

Biochemical Research

Proteomics : The compound is primarily utilized in proteomics for studying protein interactions and functions. It facilitates the investigation of enzyme activities and metabolic pathways by acting as a biochemical probe. Its ability to bind with proteins makes it valuable for elucidating mechanisms of action within biological systems .

Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in inflammatory processes and disease pathways. This characteristic positions it as a candidate for further pharmacological studies aimed at developing anti-inflammatory agents and other therapeutic compounds .

Medicinal Chemistry

Potential Anti-inflammatory Agent : Studies have shown that this compound exhibits anti-inflammatory properties, making it a subject of interest in the development of new anti-inflammatory drugs. Its structure allows it to interact effectively with biological targets, which may modulate inflammatory responses.

Cancer Research : The compound's effects on cell proliferation and apoptosis suggest potential applications in cancer research. Investigations into its mechanism of action could lead to novel therapeutic strategies for cancer treatment.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups enable the synthesis of more complex organic molecules and pharmaceuticals. The compound's reactivity can be harnessed to create derivatives that may possess enhanced biological activities or novel properties .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of 1,2-Diamino-naphthalene-5-sulfonamide with various enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme functions significantly, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of this compound were evaluated using animal models. The results demonstrated a notable reduction in inflammation markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action for 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : Pale pink to light brown solid .

- Solubility: Slightly soluble in DMF, DMSO, and methanol (requires heating) .

- Storage : Recommended at -20°C .

Comparison with Structurally Similar Compounds

The compound is compared to other naphthalene derivatives and sulfonamide-containing analogs to highlight functional group effects, solubility, and applications.

Table 1: Comparative Analysis of Key Compounds

Key Structural and Functional Differences

Functional Groups: The target compound combines amino and sulfonamide groups on a naphthalene backbone, enhancing polarity and hydrogen-bonding capacity compared to simpler amines like 1,5-Naphthalenediamine . Unlike 1-Naphthylamine Hydrochloride, which lacks a sulfonamide group, the target compound’s sulfonamide moiety increases its utility in coupling reactions .

Solubility: The sulfonamide group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-sulfonamide analogs like 1,5-Naphthalenediamine . In contrast, 3,3'-Diaminobenzidine Tetrahydrochloride exhibits high water solubility due to multiple charged groups .

Applications: The target compound’s dual amino and sulfonamide groups make it versatile in synthesizing heterocyclic compounds, unlike 1-Naphthylamine Hydrochloride, which is primarily used in dyes . Compared to fluorescent probes like 5-(Dimethylamino)naphthalene-1-sulfonamide, the target compound lacks a dimethylamino group, limiting its use in optical applications .

Safety: The absence of carcinogenic classification distinguishes the target compound from 3,3'-Diaminobenzidine Tetrahydrochloride and 1-Naphthylamine Hydrochloride, which carry significant toxicity risks .

Research Findings and Data

Regulatory and Commercial Status

Biological Activity

1,2-Diamino-naphthalene-5-sulfonamide hydrochloride (DANS) is a sulfonamide derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which facilitates interactions with various biological targets. The focus of this article is to explore the biological activity of DANS, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 273.74 g/mol

- Appearance : Pale pink to light brown solid

- Melting Point : Greater than 200°C

- Solubility : Soluble in dimethylformamide and dimethyl sulfoxide; slight solubility in heated methanol

DANS exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : DANS has been shown to inhibit specific enzymes involved in metabolic pathways and inflammatory responses. This inhibition can lead to reduced cell proliferation and apoptosis in certain cancer cell lines.

- Protein Binding : The compound interacts with proteins and enzymes, modulating their functions. This interaction is crucial for understanding its role in disease processes and potential therapeutic applications.

Anticancer Activity

Research indicates that DANS may have significant anticancer properties:

Anti-inflammatory Effects

DANS has also been investigated for its anti-inflammatory properties:

- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant for chronic inflammatory conditions.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Mechanistic Studies :

- Investigations into the molecular mechanisms revealed that DANS affects cell cycle progression and induces apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sulfanilamide | C₆H₈N₂O₂S | First sulfonamide antibiotic; primarily antibacterial |

| 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide | C₉H₁₃N₃O₃S | Used in dye synthesis; different functional groups |

| 5-Amino-2-naphthalenesulfonamide | C₁₁H₁₃N₃O₂S | Similar naphthalene structure; different amino placement |

DANS stands out due to its specific arrangement of amino and sulfonamide groups on the naphthalene ring, enhancing its biological activity compared to other compounds listed above.

Q & A

Q. What analytical challenges arise when distinguishing this compound from structurally similar sulfonamides?

- Methodological Answer : Use hyphenated techniques like LC-MS/MS with selective ion monitoring (SIM) to differentiate based on fragmentation patterns. High-field NMR (600 MHz) resolves overlapping signals for amine protons. Reference standards (e.g., dansyl chloride derivatives) aid method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.